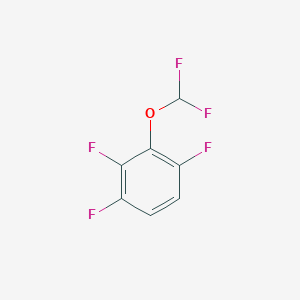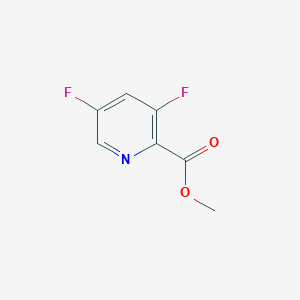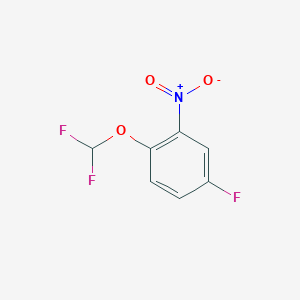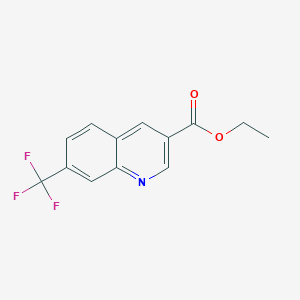
7-(Trifluorometil)quinolina-3-carboxilato de etilo
Descripción general
Descripción
Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate is a quinoline derivative and a heterocyclic building block . These derivatives have antiseptic, antipyretic, and antiperiodic action and possess various pharmacological applications .
Molecular Structure Analysis
The molecular formula of Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate is C13H10F3NO3 . The molecular weight is 285.22 g/mol . The InChI string is InChI=1S/C13H10F3NO3/c1-2-20-12(19)9-6-17-10-5-7(13(14,15)16)3-4-8(10)11(9)18/h3-6H,2H2,1H3,(H,17,18) .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate are not available, a study suggests that attaching this building block to cell-penetrating peptides causes the osmotic swelling of endosomes, thus resulting in an enhancement of cell penetration ability of the peptides .Aplicaciones Científicas De Investigación
Actividad Antibacteriana
Este compuesto se ha utilizado en la síntesis de nuevos derivados de quinolona sustituidos con 7-trifluorometilo y funcionalizados con α-aminoácidos ópticamente puros . Estos derivados han mostrado una prometedora actividad antibacteriana contra cepas bacterianas tanto Gram-positivas como Gram-negativas . En particular, se encontró que los compuestos 11e y 11b eran los más prometedores .
Mejora de la Lipofilia
Los compuestos orgánicos sustituidos con flúor o trifluorometilo, incluido este, son más lipofílicos en naturaleza en comparación con las moléculas no fluoradas . Esta propiedad se debe a las características únicas del flúor .
Actividad Antiprotozoaria
Se ha documentado que las benzodiazepinas sustituidas con trifluorometilo, que se pueden sintetizar utilizando este compuesto, tienen actividad antiprotozoaria .
Bloqueo de los Canales de Calcio
Las benzodiazepinas sustituidas con trifluorometilo, sintetizadas utilizando este compuesto, también se han utilizado como bloqueadores de los canales de calcio .
Actividad Anticancerígena
El 4-hidroxi-7-(trifluorometil)quinolina-3-carboxilato de etilo exhibe una actividad citotóxica moderada contra la línea celular de cáncer de glándula mamaria MCF-7 y la línea celular de carcinoma hepatocelular HePG2 . También muestra una actividad débil contra la línea celular de carcinoma colorrectal humano HCT-116 .
Modificación de Fármacos
Este compuesto se ha modificado cambiando el sustituyente de la cadena lateral y/o formando un nuevo anillo heterocíclico fusionado al anillo de piridina para mejorar su actividad citotóxica .
Mecanismo De Acción
Mode of Action
The specific mode of action of Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate is currently unknown . The compound’s interaction with its targets and the resulting changes at the molecular level are subjects of ongoing research.
Result of Action
Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate has been found to exhibit moderate cytotoxic activity against certain cancer cell lines . Specifically, it shows activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line, and a weak activity against the HCT-116 human colorectal carcinoma cell line .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit topoisomerase, an enzyme crucial for DNA replication and transcription . Additionally, it interacts with thymidylate synthase and telomerase, enzymes involved in DNA synthesis and maintenance . These interactions suggest that Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate could be a potent inhibitor of cell proliferation, making it a potential candidate for anticancer therapies.
Cellular Effects
Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate exhibits various effects on different cell types and cellular processes. It has shown moderate cytotoxic activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line, while displaying weaker activity against the HCT-116 human colorectal carcinoma cell line . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating caspases and other apoptotic proteins .
Molecular Mechanism
The molecular mechanism of Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate involves several key interactions at the molecular level. It binds to specific biomolecules, inhibiting or activating their function. For instance, its interaction with topoisomerase leads to the inhibition of DNA replication, thereby preventing cell proliferation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underline its potential as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate change over time. The compound is generally stable under normal laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . Its stability and efficacy may decrease over time, necessitating careful handling and storage.
Dosage Effects in Animal Models
The effects of Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate vary with different dosages in animal models. At lower doses, it exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites . These metabolic processes can influence its efficacy and toxicity, affecting its overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cells, it can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate is crucial for its activity and function. It is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . Additionally, it can be found in the mitochondria, where it influences mitochondrial function and induces apoptosis . Targeting signals and post-translational modifications may direct its localization to these specific compartments, enhancing its therapeutic potential.
Propiedades
IUPAC Name |
ethyl 7-(trifluoromethyl)quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c1-2-19-12(18)9-5-8-3-4-10(13(14,15)16)6-11(8)17-7-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMHCHKNNQESLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673128 | |
| Record name | Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71083-18-6 | |
| Record name | Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,2S)-1-((4S)-3H-Dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)-1-phenylpropan-2-amine](/img/structure/B1391480.png)
![(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol](/img/structure/B1391482.png)
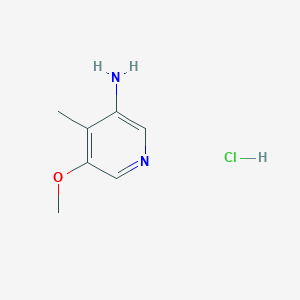
![5,5,7,7-Tetramethyl-4-nitro-1,5,6,7-tetrahydrocyclopenta[f]indazole](/img/structure/B1391487.png)
![Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylicacid](/img/structure/B1391489.png)

